molecular formula C18H25N3O2S B4569624 N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthalenesulfonamide

N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthalenesulfonamide

Cat. No.: B4569624
M. Wt: 347.5 g/mol
InChI Key: CWNZDMUWRBFMGB-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.16674822 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Molecular Interaction

Naphthalenesulfonamides, including compounds similar to N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthalenesulfonamide, have been extensively studied for their enzyme inhibitory properties. These compounds have demonstrated potent inhibition of various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C, suggesting their potential utility in modulating cellular processes regulated by these enzymes. For instance, Isoquinolinesulfonamides, structurally related to Naphthalenesulfonamides, have shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting the specificity and potential therapeutic implications of these compounds in diseases where protein kinase activity is dysregulated (Hidaka et al., 1984).

Anticancer Applications

Naphthalene diimide (ND) derivatives, which share a structural motif with this compound, have been investigated for their potential as anticancer agents, particularly in targeting telomeric DNA and affecting cellular proliferation. These compounds have demonstrated high affinity for human telomeric quadruplex DNA and shown significant potency against cancer cell lines, such as pancreatic cancer cells, by stabilizing telomeric quadruplexes, inducing cellular senescence, and modulating gene expression related to DNA damage response and telomere maintenance (Micco et al., 2013).

Antibacterial Properties

Research into synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides has unveiled their potent antibacterial activity against various bacterial strains. These findings underscore the potential of naphthalenesulfonamide derivatives as effective antibacterial agents, contributing valuable insights into the development of new antibiotics to combat resistant bacterial infections (Abbasi et al., 2015).

Environmental and Chemical Processing Applications

The use of naphthalenesulfonic acid derivatives in environmental and chemical processing applications, such as wastewater treatment, has been explored. For example, a study on desalting and recovering naphthalenesulfonic acid from wastewater using nanofiltration processes demonstrated the feasibility of recovering valuable chemical intermediates from industrial effluents, highlighting the environmental and economic benefits of such technologies (Qin et al., 2014).

Properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-20-11-13-21(14-12-20)10-4-9-19-24(22,23)18-8-7-16-5-2-3-6-17(16)15-18/h2-3,5-8,15,19H,4,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNZDMUWRBFMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.